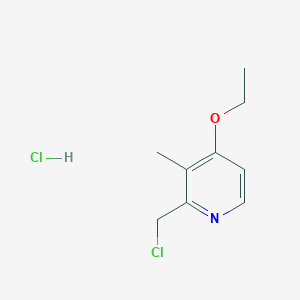
2-Chloromethyl-4-ethoxy-3-methylpyridine hydrochloride
Vue d'ensemble
Description
2-Chloromethyl-4-ethoxy-3-methylpyridine hydrochloride (2CEMEP-HCl) is a synthetic compound that has been used in various scientific research applications. It is a white crystalline solid with a molecular weight of 260.6 g/mol. 2CEMEP-HCl is a derivative of pyridine, an aromatic heterocyclic organic compound that is found in many natural products. It is synthesized through a reaction between 2-chloromethyl-4-ethoxy-3-methylpyridine and hydrochloric acid.
Applications De Recherche Scientifique
Geroprotectors and Life-span Extension
Research on related pyridine compounds, such as 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, has shown potential in aging studies. These compounds have been investigated for their geroprotective effects, indicating a possibility for "2-Chloromethyl-4-ethoxy-3-methylpyridine hydrochloride" to contribute to this field by potentially acting as a precursor or an active agent in the synthesis of geroprotectors that could retard aging and increase the lifespan of certain models (N. Emanuel & L. K. Obukhova, 1978).
Bactericidal Properties
Another area of research involves the synthesis of pyridinium chlorides with various hydrophobic groups, which have been shown to possess bacteriostatic properties against a range of microbial strains. This suggests a potential application for "this compound" in developing new bactericidal agents, especially if it can be used to synthesize pyridinium chlorides with specific antimicrobial activities (J. Weglewski, J. Pernak, & J. Krysinski, 1991).
Synthesis of Pharmaceutical Intermediates
The compound has potential applications in the synthesis of pharmaceutical intermediates. Studies on similar pyridine derivatives highlight their role as intermediates in the production of medicines and pesticides. This underscores the potential use of "this compound" in synthetic organic chemistry, particularly in the development and purification of pharmaceuticals and agrochemicals (Su Li, 2005).
Coordination Chemistry and Ligand Synthesis
The coordination chemistry of pyridone derivatives and their utilization as ligands in metal complexes is another potential application area. These compounds have been used to synthesize a variety of metal complexes with significant chemical properties. The ability of "this compound" to act as a precursor in the synthesis of such ligands could open up new avenues in coordination chemistry and the development of metal-organic frameworks or catalytic systems (Jeremy M. Rawson & Richard E. P. Winpenny, 1995).
Analyse Biochimique
Biochemical Properties
2-Chloromethyl-4-ethoxy-3-methylpyridine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can affect the overall metabolic processes within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, thereby influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity. Exceeding this threshold can lead to adverse effects such as hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps elucidate its precise mechanisms of action .
Propriétés
IUPAC Name |
2-(chloromethyl)-4-ethoxy-3-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-3-12-9-4-5-11-8(6-10)7(9)2;/h4-5H,3,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZVLSODNMDXON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=NC=C1)CCl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



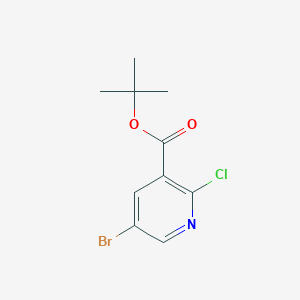
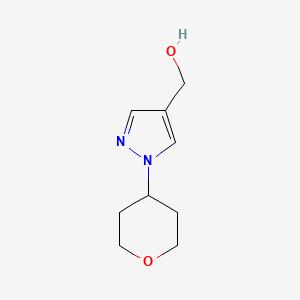
![methyl({[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1532752.png)
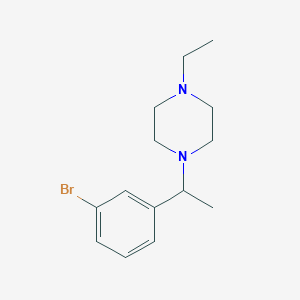
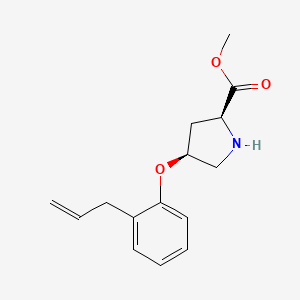

![1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine](/img/structure/B1532759.png)
![8-(Prop-2-en-1-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1532760.png)



![6-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1532766.png)

